1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone

Description

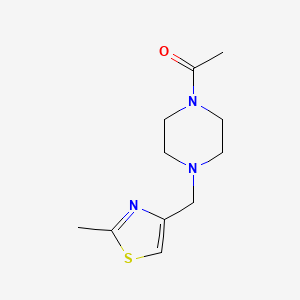

1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is a piperazine-derived compound featuring a 2-methylthiazole moiety linked via a methylene group to the piperazine ring and an acetyl group at the N-1 position. This structure combines a heterocyclic thiazole ring, known for its role in medicinal chemistry, with a piperazine scaffold, which enhances solubility and bioavailability.

The synthesis of such compounds typically involves alkylation of piperazine with halogenated intermediates (e.g., chloroacetyl chloride or allyl bromide) followed by functionalization with heterocyclic groups . For instance, analogous derivatives in and were synthesized via nucleophilic substitution or thiol-alkylation reactions .

Properties

IUPAC Name |

1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBFQFPAYJGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-methylthiazole.

Alkylation of Piperazine: The piperazine ring is alkylated using 2-methylthiazole-4-carbaldehyde in the presence of a suitable base such as sodium hydride or potassium carbonate.

Formation of the Final Product: The resulting intermediate is then reacted with ethanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and piperazine rings.

Reduction: Reduced forms of the ethanone group.

Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone has been studied for its antimicrobial properties. Research indicates that compounds containing thiazole and piperazine structures often exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar thiazole derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antidepressant Effects

The piperazine moiety is known for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin receptors, which can be crucial for treating mood disorders .

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antidepressant | Modulation of serotonin pathways | |

| Anti-inflammatory | Potential inhibition of inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving rodent models, compounds similar to this compound were tested for their antidepressant effects using the forced swim test. Results showed a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect mediated through serotonergic pathways .

Mechanism of Action

The mechanism of action of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) increase molecular polarity and may enhance binding to hydrophobic targets .

Pharmacological Activity

Table 2: Bioactivity Comparison

Key Observations :

- Thiazole/benzothiazole derivatives (e.g., 5i–5l) exhibit anticancer activity, likely due to intercalation or enzyme inhibition .

- Arylpiperazine-acetyl compounds (e.g., biphenyl derivatives in ) show CNS activity with reduced side effects, attributed to optimized brain/blood partition coefficients (QPlogBB) .

Biological Activity

1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole moiety, which is often associated with various biological activities, including anticancer and anticonvulsant properties.

Research indicates that compounds containing thiazole rings can exert their biological effects through several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) :

- Antitumor Activity :

- Anticonvulsant Properties :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar thiazole derivatives:

| Activity | Cell Line/Model | IC50 Value | Reference |

|---|---|---|---|

| Antitumor | A-431 | < 1 µg/mL | |

| Antitumor | Jurkat | < 1 µg/mL | |

| CDK Inhibition | MV4-11 | Not specified | |

| Anticonvulsant | PTZ-induced seizures | ED50 = 24.38 mg/kg |

Case Studies

Several studies have explored the efficacy of thiazole derivatives in various biological contexts:

- Antitumor Efficacy :

- Neuropharmacological Effects :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.